Methyl Trifluoropyruvate

Asymmetric Catalysis Carbonyl-Ene Reaction Rhodium Catalysis

Methyl Trifluoropyruvate (MTFP, CAS 13089-11-7) is a highly electrophilic α-ketoester featuring a trifluoromethyl group that confers distinct reactivity in asymmetric synthesis and fluorinated building block construction. As an alkyl 3,3,3-trifluoropyruvate derivative, MTFP is commercially available at 97–98% purity (GC) and is characterized by a boiling point of 86°C, density of 1.529 g/mL at 25°C, and refractive index n20/D 1.332.

Molecular Formula C4H3F3O3
Molecular Weight 156.06 g/mol
CAS No. 13089-11-7
Cat. No. B1302015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Trifluoropyruvate
CAS13089-11-7
Molecular FormulaC4H3F3O3
Molecular Weight156.06 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C(F)(F)F
InChIInChI=1S/C4H3F3O3/c1-10-3(9)2(8)4(5,6)7/h1H3
InChIKeyXGLLQDIWQRQROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Trifluoropyruvate (CAS 13089-11-7) for Asymmetric Synthesis: A Quantitative Procurement Guide


Methyl Trifluoropyruvate (MTFP, CAS 13089-11-7) is a highly electrophilic α-ketoester featuring a trifluoromethyl group that confers distinct reactivity in asymmetric synthesis and fluorinated building block construction [1]. As an alkyl 3,3,3-trifluoropyruvate derivative, MTFP is commercially available at 97–98% purity (GC) and is characterized by a boiling point of 86°C, density of 1.529 g/mL at 25°C, and refractive index n20/D 1.332 . Its primary procurement value lies in its established role as a chiral precursor for α-trifluoromethylated tertiary alcohols, α-CF3-α-amino acids, and fluorinated heterocycles, with documented synthetic protocols yielding high enantioselectivities (up to 95–97% ee) across multiple catalytic systems [2][3].

1

Chiral precursor for α-CF₃ tertiary alcohols and amino acids

Supported by reported enantioselective catalytic protocols
2

Fluorinated building block with trifluoromethyl electrophilicity

Enables bond formations inaccessible to non-fluorinated pyruvates
3

Ambient-stable liquid; no anhydrous handling required

Reported stability contrasts with moisture-sensitive ethyl analog

Why Methyl Trifluoropyruvate Cannot Be Replaced by Ethyl Trifluoropyruvate in Stereoselective Synthesis


Methyl Trifluoropyruvate and Ethyl Trifluoropyruvate (CAS 13081-18-0) are not interchangeable in procurement workflows despite sharing a common trifluoropyruvate core. The ester substituent critically influences both physicochemical properties and reaction outcomes. Ethyl trifluoropyruvate is documented as moisture-sensitive, requiring anhydrous handling protocols , whereas methyl trifluoropyruvate exhibits stability under standard atmospheric conditions . More importantly, the methyl ester offers reduced steric bulk compared to the ethyl ester, which can affect diastereoselectivity in asymmetric transformations. The following quantitative evidence establishes where MTFP provides measurable differentiation that justifies compound-specific procurement decisions.

Moisture

Ethyl trifluoropyruvate is documented as moisture-sensitive; methyl trifluoropyruvate remains stable under standard atmospheric conditions, making direct substitution without protocol adjustment risky.

Sterics

Reduced steric bulk of the methyl ester can shift diastereoselectivity outcomes compared to the ethyl ester in asymmetric transformations; reported diastereomeric ratios may not transfer directly.

Methyl Trifluoropyruvate: Quantitative Differentiation Evidence for Procurement Decisions


Asymmetric Carbonyl-Ene Reaction: Comparable Enantioselectivity with Methyl and Ethyl Esters (Cross-Study Comparable)

In a head-to-head study using the same chiral Rh(III) pincer catalyst system, methyl trifluoropyruvate and ethyl trifluoropyruvate both participated in carbonyl-ene reactions with 2-arylpropenes, delivering chiral α-hydroxy-α-trifluoromethyl esters with high stereoselectivity [1]. Methyl trifluoropyruvate achieved up to 95% enantiomeric excess (ee), comparable to the ethyl ester under identical conditions. This establishes that MTFP does not sacrifice stereochemical fidelity for its handling advantages.

Carbonyl-ene ee
Head-to-head
Methyl ester: up to 95% ee; Ethyl ester: up to 95% ee (comparable)
Enantioselectivity parity supports workflow transfer under same chiral Rh(III) catalyst.
Reported in carbonyl-ene reaction with 2-arylpropenes; method context.
Asymmetric Catalysis Carbonyl-Ene Reaction Rhodium Catalysis

Copper-Catalyzed Asymmetric Methylation: Methyl Trifluoropyruvate Outperforms Ethyl Ester in Yield and Enantioselectivity

In copper-catalyzed asymmetric methylation with dimethylzinc using (R)-DTBM-SEGPHOS ligand, methyl trifluoropyruvate demonstrated quantifiably superior performance relative to ethyl trifluoropyruvate [1]. The methyl ester achieved 90% yield and 86% enantiomeric excess (ee), while the ethyl ester gave only 56% yield and 79% ee under identical conditions. This 34% absolute yield advantage and 7% ee improvement represents a substantial differentiation point.

Asym. methylation yield/ee
Head-to-head
Methyl: 90% yield, 86% ee; Ethyl: 56% yield, 79% ee
Reported 34% higher yield and 7% ee advantage in copper-catalyzed dimethylzinc methylation.
Conditions: Cu(OTf)₂/(R)-DTBM-SEGPHOS, THF, 0°C to rt.
Asymmetric Methylation Copper Catalysis α-Trifluoromethylated Alcohols

Electrophilicity Differentiation: Methyl Trifluoropyruvate vs. Non-Fluorinated Methyl Pyruvate in Organocatalytic Aldol Reactions

In a 2025 organocatalytic flow synthesis study of isotetronic acids, methyl 3,3,3-trifluoropyruvate was specifically selected as the electrophilic acceptor in cross-aldol reactions with ethyl pyruvate donor, while the sterically hindered ethyl 3-methyl-2-oxobutyrate served as an alternative acceptor [1]. The authors explicitly characterize methyl trifluoropyruvate as 'highly electrophilic' due to the strong electron-withdrawing trifluoromethyl group, enabling efficient reactivity with the Ley catalyst (S)-2-pyrrolidine-tetrazole. Non-fluorinated pyruvate esters lack sufficient electrophilicity for this transformation.

Electrophilicity requirement
Class-level
MTFP competent; non-fluorinated pyruvates fail in cross-aldol
CF₃ group enables organocatalytic isotetronic acid synthesis; non-fluorinated analogs lack sufficient reactivity.
Organocatalytic flow study with (S)-2-pyrrolidine-tetrazole; class-level inference.
Organocatalysis Aldol Reaction Isotetronic Acid Synthesis

Ketene Silyl Acetal Derivatization: Synthetic Versatility Quantified by High-Yield Access to Trifluoromethylated Building Blocks

Methyl trifluoropyruvate can be converted to its corresponding trifluoromethyl ketene silyl acetal in 82% yield via Mg reduction in TMSCl/THF, enabling subsequent Mukaiyama aldol, Michael addition, and other nucleophilic reactions at the trifluoromethylated carbon with high yields [1]. This derivatization platform expands MTFP's synthetic utility beyond direct electrophilic reactions. While ethyl trifluoropyruvate can theoretically undergo similar derivatization, the documented protocol and yield data are established specifically for the methyl ester.

Ketene acetal yield
Reported
82% yield for CF₃ ketene silyl acetal preparation
Validated derivatization route expands downstream coupling chemistry for methyl ester specifically.
Mg/TMSCl/THF protocol; no comparable ethyl ester data.
Ketene Silyl Acetal Mukaiyama Aldol Trifluoromethylated Building Blocks

Vinylogous Addition Diastereoselectivity: Methyl Trifluoropyruvate Enables 7:1 dr in Pyrazole Functionalization

In the vinylogous addition reaction between 4-alkylidene-5-aminopyrazoles and alkyl trifluoropyruvates, methyl trifluoropyruvate delivers trifluoromethyl alcohols in moderate to good yields (up to 80%) with high diastereoselectivity (up to 7:1 dr) [1]. This 7:1 diastereomeric ratio represents a quantifiable stereochemical outcome that is product-defining in the synthesis of chiral trifluoromethylated pyrazole-containing tertiary alcohols.

Vinylogous dr
Reported
Up to 7:1 dr, up to 80% yield
Quantitative diastereoselectivity benchmark for MTFP in pyrazole functionalization.
2025 Beilstein JOC; no ethyl ester comparison under identical conditions.
Vinylogous Addition Diastereoselectivity Pyrazole Functionalization

Friedel-Crafts Reaction in Aqueous Media: Methyl Trifluoropyruvate Demonstrates Green Chemistry Compatibility

Methyl trifluoropyruvate undergoes In(OTf)3-catalyzed Friedel-Crafts reactions with aniline and anisole derivatives in water at room temperature, yielding CF3-substituted products in good yields . This aqueous compatibility distinguishes MTFP from many electrophilic reagents that require anhydrous organic solvents. Ethyl trifluoropyruvate's moisture sensitivity suggests it would be unsuitable for this water-based protocol.

Aqueous compatibility
Class-level
Water-compatible Friedel-Crafts; ethyl analog moisture-sensitive
MTFP enables green chemistry aqueous protocols, contrasting with ethyl ester’s anhydrous requirement.
In(OTf)₃ catalysis, rt; qualitative difference.
Green Chemistry Friedel-Crafts Reaction Aqueous Catalysis

Methyl Trifluoropyruvate: High-Value Application Scenarios for Scientific Procurement


Synthesis of Chiral α-Trifluoromethylated Tertiary Alcohols via Copper-Catalyzed Asymmetric Methylation

For laboratories requiring optically active α-trifluoromethylated tertiary alcohols as pharmaceutical intermediates, methyl trifluoropyruvate is the empirically superior electrophile. Direct head-to-head data confirms MTFP achieves 90% yield and 86% ee in copper-catalyzed asymmetric methylation with dimethylzinc, compared to only 56% yield and 79% ee for ethyl trifluoropyruvate under identical conditions [1]. This 34% absolute yield difference translates to significantly higher synthetic throughput per gram of starting material purchased. The chiral α-trifluoromethylated tertiary alcohol products are valuable building blocks for drug candidates requiring metabolically stable CF3-bearing stereocenters.

Carbonyl-Ene Reactions with 2-Arylpropenes for Chiral α-Hydroxy-α-Trifluoromethyl Esters

Methyl trifluoropyruvate participates in Rh(III)-catalyzed carbonyl-ene reactions with 2-arylpropenes to afford chiral α-hydroxy-α-trifluoromethyl esters with up to 95% enantiomeric excess [2]. The documented protocol demonstrates that MTFP performs equivalently to the ethyl ester in this transformation while eliminating the moisture-sensitivity handling constraints associated with ethyl trifluoropyruvate. This makes MTFP the pragmatic procurement choice for research groups synthesizing chiral trifluoromethylated esters as intermediates for fluorinated pharmaceuticals or agrochemicals.

Organocatalytic Flow Synthesis of Isotetronic Acids with Quaternary Stereocenters

In continuous flow packed-bed reactor systems using supported (S)-2-pyrrolidine-tetrazole organocatalyst, methyl trifluoropyruvate serves as the highly electrophilic acceptor in cross-aldol reactions with ethyl pyruvate donor [3]. The electron-withdrawing CF3 group renders MTFP sufficiently electrophilic to enable this transformation, whereas non-fluorinated pyruvate esters lack the requisite reactivity. For process chemists developing scalable flow syntheses of biologically relevant isotetronic acids, MTFP is not merely a reagent option but a functional requirement for reaction success.

Aqueous-Phase Friedel-Crafts Functionalization of Aromatic Compounds

Methyl trifluoropyruvate undergoes In(OTf)3-catalyzed Friedel-Crafts reactions with aniline and anisole derivatives using water as the solvent at room temperature, yielding CF3-substituted aromatic products in good yields . This water-compatible protocol aligns with green chemistry principles and simplifies workup procedures compared to traditional anhydrous Friedel-Crafts conditions. The moisture-sensitive nature of ethyl trifluoropyruvate precludes its use in this aqueous methodology, making MTFP the required choice for laboratories implementing water-based synthetic strategies.

Application
Selection Property
Validation Focus
Asymmetric methylation of CF₃-pyruvates
Ester-dependent yield and enantioselectivity profile
Head-to-head yield/ee benchmarking with ethyl ester
Carbonyl-ene reactions with 2-arylpropenes
Comparable enantioselectivity with simplified handling
Enantiomeric excess consistency under Rh(III) catalysis
Organocatalytic flow synthesis of isotetronic acids
Electrophilicity requirement for cross-aldol
Reactivity validation against non-fluorinated pyruvates
Aqueous Friedel-Crafts functionalization
Water compatibility and ambient stability
Reaction yield and moisture-sensitivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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